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Compound of Interest

Compound Name: 1-Bromo-1,1,2,2-tetrafluorobutane

Cat. No.: B145148 Get Quote

An In-Depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane (CAS: 127117-30-0)

Executive Summary
This technical guide provides a comprehensive overview of the molecular structure, weight,

and physicochemical properties of 1-Bromo-1,1,2,2-tetrafluorobutane. Designed for

researchers, chemists, and professionals in drug development and materials science, this

document synthesizes critical data from established chemical databases. It covers the

compound's fundamental identifiers, delves into the specifics of its molecular weight and

structure, discusses plausible synthetic strategies in the absence of published protocols,

outlines its potential applications as a chemical intermediate, and provides detailed safety and

handling information. The guide aims to serve as an authoritative resource, grounding its

claims in verifiable data and providing clear, actionable information for laboratory and research

settings.

Chemical Identity and Core Properties
1-Bromo-1,1,2,2-tetrafluorobutane is a halogenated alkane characterized by a four-carbon

chain with significant fluorine substitution and a terminal bromine atom. This unique

combination of a reactive bromo- group and the electron-withdrawing effects of the

tetrafluoroethyl moiety suggests its utility as a building block in specialized organic synthesis.
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Precise identification is critical for regulatory compliance, procurement, and scientific

communication. The primary identifiers for 1-Bromo-1,1,2,2-tetrafluorobutane are

summarized below.

Identifier Value Source

IUPAC Name
1-bromo-1,1,2,2-

tetrafluorobutane
[1]

CAS Number 127117-30-0 [2][3]

Molecular Formula C₄H₅BrF₄ [1]

Canonical SMILES CCC(C(F)(F)Br)(F)F [1]

InChI
InChI=1S/C4H5BrF4/c1-2-

3(6,7)4(5,8)9/h2H2,1H3
[1]

InChIKey
CKZRVAPVPPFLQX-

UHFFFAOYSA-N
[1]

Physicochemical Data
The physical properties of the compound are dictated by its fluorinated nature and molecular

mass. The high density is characteristic of brominated and fluorinated alkanes.

Property Value Source

Molecular Weight 208.98 g/mol [1]

Density 1.612 g/cm³ [1]

Boiling Point 134-144°C [1]

Molecular Structure and Weight Elucidation
Molecular Weight Calculation
The molecular weight (or more accurately, the molar mass) of a compound is the sum of the

atomic weights of its constituent atoms. The value of 208.98 g/mol is derived from its molecular

formula, C₄H₅BrF₄.
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The calculation is as follows, using standard atomic weights:

Carbon (C): 4 × 12.011 u = 48.044 u

Hydrogen (H): 5 × 1.008 u = 5.040 u

Bromine (Br): 1 × 79.904 u = 79.904 u

Fluorine (F): 4 × 18.998 u = 75.992 u

Total Molar Mass: 48.044 + 5.040 + 79.904 + 75.992 = 208.98 g/mol

This formula weight is essential for all stoichiometric calculations in experimental research,

ensuring accurate molar concentrations and reaction yields.

Structural Analysis
The IUPAC name, 1-Bromo-1,1,2,2-tetrafluorobutane, defines the precise arrangement of

atoms. The structure consists of a central butane chain.

Carbon-1 (C1): Bonded to one bromine atom and two fluorine atoms.

Carbon-2 (C2): Bonded to two fluorine atoms.

Carbon-3 (C3): Bonded to two hydrogen atoms.

Carbon-4 (C4): A terminal methyl group, bonded to three hydrogen atoms.

The heavy substitution of electronegative fluorine atoms on C1 and C2 significantly influences

the molecule's electronic properties, polarity, and reactivity. The C-Br bond at the C1 position is

the primary site for nucleophilic substitution reactions.

Caption: 2D representation of 1-Bromo-1,1,2,2-tetrafluorobutane.

Plausible Synthetic Approaches
While specific, peer-reviewed synthesis protocols for 1-Bromo-1,1,2,2-tetrafluorobutane are

not readily available in chemical literature, its structure lends itself to established

methodologies for the synthesis of bromo-fluoro-alkanes. A plausible and common approach
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involves the anti-Markovnikov addition of hydrogen bromide (HBr) across a suitably

functionalized fluoroalkene precursor, such as 3,3,4,4-tetrafluoro-1-butene, often initiated by

radicals.

Exemplary Protocol: Radical-Initiated HBr Addition
This protocol is a representative example of how a compound like 1-Bromo-1,1,2,2-
tetrafluorobutane could be synthesized. It must be validated and optimized under controlled

laboratory conditions.

Reaction Principle: CF₂(F₂)C-CH=CH₂ + HBr --(ROOR/UV)--> CF₂(F₂)C-CH₂-CH₂Br

Materials:

3,3,4,4-Tetrafluoro-1-butene (precursor)

Hydrogen bromide (HBr), anhydrous

Dibenzoyl peroxide or AIBN (radical initiator)

Anhydrous, non-polar solvent (e.g., hexane or CCl₄)

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

Reactor Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a

gas inlet, a condenser, and a dropping funnel. Purge the entire system with an inert gas.

Precursor Charging: Dissolve a known molar quantity of 3,3,4,4-tetrafluoro-1-butene and a

catalytic amount of the radical initiator (e.g., 1-2 mol%) in the anhydrous solvent within the

flask.

HBr Addition: Cool the solution to 0°C using an ice bath. Slowly bubble anhydrous HBr gas

through the solution or add a solution of HBr in a compatible solvent via the dropping funnel.

Maintain a slight positive pressure of inert gas.
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Initiation: If using a chemical initiator, gently warm the reaction mixture as specified by the

initiator's decomposition temperature. If using photochemical initiation, irradiate the flask with

a suitable UV lamp.

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin-

Layer Chromatography (TLC) by observing the consumption of the starting alkene.

Work-up: Once the reaction is complete, quench by washing the mixture with a saturated

sodium bicarbonate solution to neutralize excess HBr, followed by a wash with sodium

thiosulfate to remove any residual bromine, and finally with brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate the solvent using a rotary evaporator. The crude product can be purified via

fractional distillation under reduced pressure to yield the final 1-Bromo-1,1,2,2-
tetrafluorobutane.
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Caption: General workflow for the synthesis of 1-bromo-alkanes.
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Potential Applications and Research Context
1-Bromo-1,1,2,2-tetrafluorobutane is best understood as a fluorinated building block or

synthon. Its value lies in the orthogonal reactivity of its functional groups.

Nucleophilic Substitution: The C-Br bond is a versatile handle for introducing the -C₂F₄-

CH₂CH₃ moiety into a larger molecule via Sₙ2 reactions. This is highly relevant in medicinal

chemistry, where the incorporation of short fluorinated chains can enhance metabolic

stability, binding affinity, and lipophilicity of drug candidates.

Organometallic Chemistry: It can be used to form Grignard reagents or organolithium

species, which can then act as nucleophiles to form new carbon-carbon bonds, further

expanding its synthetic utility.

Material Science: Polyfluorinated compounds are precursors to polymers and materials with

unique properties, such as low surface energy, high thermal stability, and chemical

resistance. This compound could serve as a monomer or an additive in the development of

novel fluoropolymers.

The presence of this compound in chemical supplier catalogs and its classification as a

declarable substance by some industrial entities suggest its use in specialized, proprietary

applications.[4]

Safety, Handling, and Storage
As a halogenated organic compound, 1-Bromo-1,1,2,2-tetrafluorobutane requires careful

handling. The following information is derived from its GHS classification.

Hazard Identification
H227: Combustible liquid.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Precautionary Measures
A systematic approach to handling, outlined by the GHS precautionary statements, is

mandatory for ensuring laboratory safety.
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Category Statement Code Precautionary Statement

Prevention P210

Keep away from heat, hot

surfaces, sparks, open flames

and other ignition sources. No

smoking.

P261
Avoid breathing fumes, mist,

spray, or vapors.

P264
Wash skin thoroughly after

handling.

P271
Use only outdoors or in a well-

ventilated area.

P280

Wear protective

gloves/protective clothing/eye

protection/face protection.

Response P302+P352
IF ON SKIN: Wash with plenty

of soap and water.

P304+P340

IF INHALED: Remove person

to fresh air and keep

comfortable for breathing.

P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

P312

Call a POISON CENTER or

doctor/physician if you feel

unwell.

P332+P313
If skin irritation occurs: Get

medical advice/attention.

P362+P364
Take off contaminated clothing

and wash it before reuse.
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Storage P403+P233

Store in a well-ventilated

place. Keep container tightly

closed.

P405 Store locked up.

Disposal P501

Dispose of contents/container

to an approved waste disposal

plant.

Recommended Handling Procedures
Engineering Controls: Always handle this chemical in a certified chemical fume hood to

manage vapor inhalation risks.

Personal Protective Equipment (PPE): Standard PPE includes nitrile or neoprene gloves, a

flame-retardant lab coat, and chemical safety goggles or a face shield.

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as

strong oxidizing agents. The container should be tightly sealed and clearly labeled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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